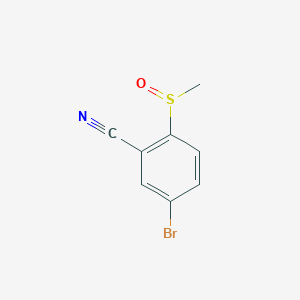

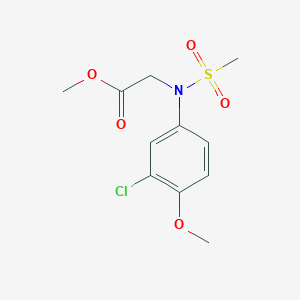

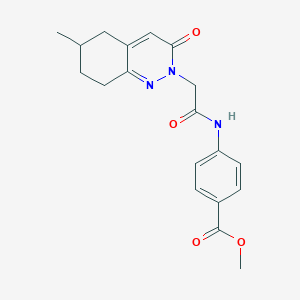

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide" is a molecule that is structurally related to various sulfonamide derivatives which have been studied for their potential pharmacological properties. Sulfonamides are known to be important pharmacophores, and their structural modifications can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig cross-coupling, which is a method used to form carbon-nitrogen bonds . This method could potentially be applied to synthesize the target compound by coupling the appropriate thiophene and aniline derivatives. Additionally, the synthesis of related compounds has been achieved through condensation reactions, as seen in the preparation of semicarbazone Mannich base derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray diffraction . These techniques can help determine the conformation and tautomeric states of the molecules. For instance, the crystal structure of related compounds has revealed the presence of imine tautomers, which can be distinguished using DFT-D calculations and solid-state NMR .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of different tautomeric forms. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring or the thiophene moiety, which can affect their electron-donating or withdrawing properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be critical for their pharmacological application. For example, poor water solubility can necessitate the use of specific formulations for drug delivery . The intermolecular interactions in the crystal structures of these compounds, such as hydrogen bonding and π-π interactions, can also influence their physical properties and stability .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and detailed characterization of sulfonamide molecules, including those related to the specified compound. For instance, studies have synthesized novel sulfonamide derivatives, characterizing their structures using spectroscopic tools and X-ray crystallography. These investigations provide insights into the molecular configurations and intermolecular interactions, essential for understanding their chemical behavior and potential applications (Murthy et al., 2018).

Computational Studies

Computational studies play a crucial role in predicting the structural and electronic properties of newly synthesized sulfonamide compounds. Through Density Functional Theory (DFT) and other computational methods, researchers can explore the vibrational spectra, molecular electrostatic potentials, and other reactivity descriptors. These computational insights are pivotal for tailoring the properties of sulfonamide molecules for specific applications (Murthy et al., 2018).

Nonlinear Optical Properties

Thienyl-substituted derivatives, closely related to the compound , have been explored for their second-order nonlinear optical (NLO) properties. Such studies reveal the potential of these compounds in photonic and optoelectronic applications, where materials with noncentrosymmetric structures are sought for their ability to generate second harmonic signals (Li et al., 2012).

Anticancer Properties

Some derivatives have been investigated for their anticancer properties. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines. By understanding the structure-activity relationships, researchers aim to design more effective anticancer agents (Zhang et al., 2010).

Polymer Functionalization

Polymeric materials functionalized with sulfonamide derivatives have been synthesized to explore their potential in various applications, including drug delivery systems and materials science. These polymers are designed to exhibit specific properties such as solubility in organic solvents and thermal stability (Hori et al., 2011).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-9-13(21-3)5-6-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUUEDVVJGZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)

![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)

![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)